(R)-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a bromine atom at the 3-position of the pyridine ring and a trifluoroethylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride typically involves the following steps:
Bromination: The starting material, pyridine, undergoes bromination to introduce a bromine atom at the 3-position.
Trifluoroethylation: The brominated pyridine is then reacted with a trifluoroethylamine derivative under specific conditions to form the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride may involve large-scale bromination and trifluoroethylation processes. These processes are optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: The trifluoroethylamine group can engage in coupling reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine may yield a new amine derivative, while oxidation may produce a corresponding oxide.
Scientific Research Applications
Chemistry
In chemistry, ®-1-(3-Bromopyridin-2-YL)-2,2,2-trifluoroethan-1-amine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a ligand in receptor binding studies. Its ability to interact with specific biological targets makes it a valuable tool in drug discovery and development.
Medicine
In medicinal chemistry,
Properties
Molecular Formula |
C7H7BrClF3N2 |
---|---|
Molecular Weight |
291.49 g/mol |
IUPAC Name |
(1R)-1-(3-bromopyridin-2-yl)-2,2,2-trifluoroethanamine;hydrochloride |
InChI |
InChI=1S/C7H6BrF3N2.ClH/c8-4-2-1-3-13-5(4)6(12)7(9,10)11;/h1-3,6H,12H2;1H/t6-;/m1./s1 |
InChI Key |
VFBINDKKMJNMMX-FYZOBXCZSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)[C@H](C(F)(F)F)N)Br.Cl |
Canonical SMILES |
C1=CC(=C(N=C1)C(C(F)(F)F)N)Br.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.